molecular formula CH6ClN B141914 Methyl-d3-amine hydrochloride CAS No. 7436-22-8

Methyl-d3-amine hydrochloride

Cat. No. B141914
CAS RN: 7436-22-8
M. Wt: 70.54 g/mol
InChI Key: NQMRYBIKMRVZLB-NIIDSAIPSA-N
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Description

Methyl-d3-amine hydrochloride is a derivative of methylamine, where deuterium atoms have replaced some of the hydrogen atoms. This compound is of interest due to its potential applications in various fields, including organic electronics and atmospheric chemistry.

Synthesis Analysis

The synthesis of methyl-d3-amine hydrochloride can be inferred from the synthesis of related compounds. For instance, the synthesis of 2-methyl- and 2,NN-trimethyl-chroman-3-amines, which are structurally related to methyl-d3-amine, involves specific configurations and conformations that can be determined through proton magnetic resonance spectra . Similarly, the synthesis of 3-methyl-(D3)-trishomocubane-4-amine hydrochloride hydrate, a compound with a deuterium substitution, provides insight into the stereospecific synthesis methods that could be applicable to methyl-d3-amine hydrochloride .

Molecular Structure Analysis

The molecular structure of methyl-d3-amine hydrochloride can be studied using crystallographic evidence, as demonstrated by the crystal structure determination of a related compound, 3-methyl-(D3)-trishomocubane-4-amine hydrochloride hydrate . This approach can reveal the stereochemistry and molecular dimensions, which are crucial for understanding the physical and chemical properties of the compound.

Chemical Reactions Analysis

The reactivity of methyl-d3-amine hydrochloride can be analyzed by looking at the chemical reactions of similar compounds. For example, the study of 2,5-dichloro-3,6-bis-(methylamino)1,4-benzoquinone, which involves the reaction of methyl amine hydrochloride with chloranil, can shed light on the types of chemical reactions that methyl-d3-amine hydrochloride might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl-d3-amine hydrochloride can be deduced from studies on similar amines. For instance, the rotation-vibration spectra of methyl amine and its deuterium derivatives, including methyl-d3 amine, provide valuable information on the vibrational modes and the effects of isotopic substitution on these properties . Additionally, microwave studies on the internal motion and structure of methyl amine offer insights into the molecular structure and dynamics that could be relevant to methyl-d3-amine hydrochloride .

Relevant Case Studies

Case studies involving methyl-d3-amine hydrochloride could include its application in enhancing new particle formation in the Earth's atmosphere, as suggested by studies on the impact of amines on nucleation . Furthermore, the potential use of related compounds in organic electronics, such as OLED and OFET applications, highlights the significance of understanding the optoelectronic and reactivity properties of these materials .

Scientific Research Applications

Synthesis and Functionalization of Amines

Methyl-d3-amine hydrochloride is involved in the synthesis and functionalization of amines, which are key in life-science molecules. The development of methods for the synthesis of N-methylated and N-alkylated amines using cost-efficient protocols is significant in this field (Senthamarai et al., 2018).

Analysis of Biogenic Amines

In food chemistry, isotopic derivatization reagents including methyl-d3-amine hydrochloride are used for labeling biogenic amines. This technique is applied for quantitative analysis, as demonstrated in the study of Chinese rice wine (Cai et al., 2016).

Interaction Studies in Chemistry

Methyl-d3-amine hydrochloride is used in studies exploring the interactions between different chemical compounds, such as halogen-bonded complexes (Zierkiewicz & Michalczyk, 2017).

Methylation in Green Chemistry

This compound plays a role in the methylation of amines using environmentally friendly methods. For instance, the catalysis involving CO2 as a C1 building block in the presence of certain catalysts (Yang et al., 2015).

Amines Synthesis via Catalysis

The compound is significant in the synthesis of amines through various catalytic processes, including the use of transition metals (Li, Sortais, & Darcel, 2016).

Microwave-Enhanced Isotopic Labeling

Methyl-d3-amine hydrochloride is utilized in microwave-enhanced isotopic labeling procedures for primary and secondary amines, contributing to the synthesis of isotopically labeled compounds (Harding et al., 2002).

Atmospheric Studies

In atmospheric chemistry, amines, including methyl-d3-amine, are investigated for their impact on nucleation and formation of particles in the atmosphere (VandenBoer et al., 2010; Nadykto et al., 2015).

Drug Development

It plays a role in drug development, especially in the scalable direct N-methylation of drug-like amines using CO2 (Lu et al., 2019).

Safety And Hazards

Methyl-d3-amine hydrochloride is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

There is a need to develop a simple and efficient method to prepare deuterated methylamine hydrochloride due to the high activity of deuterated methylation reagents, which results in a large amount of tri-substituted and tetra-substituted by-products, making subsequent separation and purification extremely difficult and increasing production costs .

properties

IUPAC Name

trideuteriomethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMRYBIKMRVZLB-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50225362
Record name (2H3)Methylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-d3-amine hydrochloride

CAS RN

7436-22-8
Record name Methan-d3-amine, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7436-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H3)Methylammonium chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H3)Methylammonium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2H3)methylammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
MM Bushey, JW Jorgenson - Analytical Chemistry, 1989 - ACS Publications
Anal. Chem. 1989, 61, 491-493 491 stable and easier to tune than those obtained with chirp ex-citation. Generally, the same pulse width and height can be used for all ions, and isotope …
Number of citations: 181 pubs.acs.org
DY Lee, GD Chang - Journal of Chromatography a, 2015 - Elsevier
… Cyanuric chloride (99%, C95501), amino acid standards (amino acids mixture, A9906), l-lysine, methylamine hydrochloride, methyl-d3-amine hydrochloride, and formic acid were …
Number of citations: 17 www.sciencedirect.com
ER Matjeka, RC Banks, GD Mercer… - Journal of Labelled …, 1986 - Wiley Online Library
Four isotopically labelled metabolites of theophylline were synthesized. The syntheses of 1‐(methyl‐d 3 luric‐2,8‐ 13 C 2 ‐acid; 1,3‐di( methyl‐d 3 )uric‐2,8‐ 13 C 2 ad d; 3‐(methyl‐d 3 …
JE Saavedra - The Journal of Organic Chemistry, 1983 - ACS Publications
Successful experiments directedtoward the Cl alkylationand hydroxyalkylation of primary amines are reported. Primary amines are converted into their Af-nitroso-lV-(l-methoxyethyl) …
Number of citations: 22 pubs.acs.org
J Bonham, E McLeister, P Beak - The Journal of Organic …, 1967 - ACS Publications
… mmoles) and either 99.5% N15-methylamine hydrochloride or methyl-d3-amine hydrochloride (Merck Sharp and Dohme)in an open tube was …
Number of citations: 9 pubs.acs.org
RK Elespuru - Mutation Research/Environmental Mutagenesis and …, 1978 - Elsevier
… Nitrosamides were prepared by synthesis from methyl-d3-amine hydrochloride by well-known procedures. Isotopic purity of 99% was demonstrated by low-resolution mass spectrometry…
Number of citations: 17 www.sciencedirect.com
Y Peng, L Wang, Y Zhang, H Bao, H Lu - Analytical chemistry, 2019 - ACS Publications
Sialylated N-glycans play pivotal role in several important biological and pathological processes. Their sialyl-linkage isomers, mostly α-2,3- and α-2,6-linked, act differently during the …
Number of citations: 36 pubs.acs.org
MP Moon, AP Komin, JF Wolfe… - The Journal of Organic …, 1983 - ACS Publications
Potassiophenylacetonitrile (2) reacts with 2-bromopyridine (1) and2-chloroquinoline (4) via the SrnI mechanism when the reactants are exposed to near-UV light in liquid NH3. …
Number of citations: 41 pubs.acs.org
RT McIver, RL Hunter, G Baykut - Analytical Chemistry, 1989 - ACS Publications
Sir: Fourier transform mass spectrometry (FTMS) has been used for many years to study ion-molecule reactions in the gas phase (1-4). More recently, it has been used in conjunction …
Number of citations: 30 pubs.acs.org
B Lin, J Kou, Q Xiao, S Wu, J Li, Z Zhu, X Zhou, L Xin… - Tetrahedron, 2022 - Elsevier
… A 50 mL round-bottomed flask was added 23 (1.41 g, 3.06 mmol), DCM (15 mL), triethylamine (0.62 g, 6.12 mmol), and methyl-d3-amine hydrochloride (0.43 g, 6.12 mmol), stirred at 30 …
Number of citations: 2 www.sciencedirect.com

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